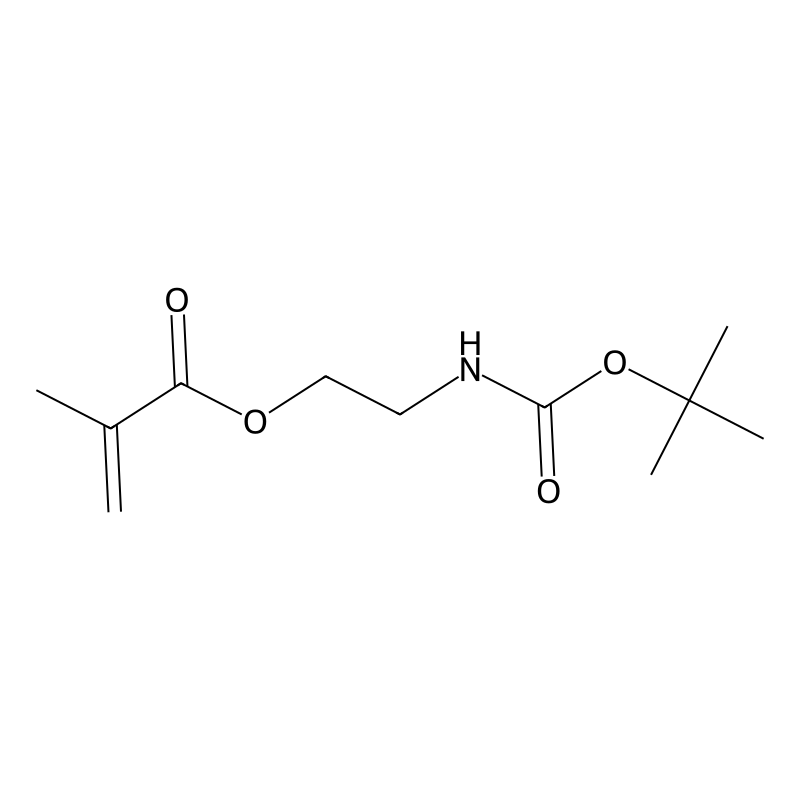

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Synthesis

MBEE is a valuable monomer for creating polymers with specific functionalities. The methacrylate group allows for participation in polymerization reactions, while the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality. This combination enables the synthesis of well-defined polymers with pendant amine groups. These polymers can find applications in various fields, including:

- Drug delivery: Polymers containing amines can be used to encapsulate and deliver drugs [PubChem: Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester, ].

- Tissue engineering: Amine-functionalized polymers can be used to create scaffolds for cell growth and tissue regeneration [PubMed Central article: Biomaterials for engineering functional tissues, ].

- Biosensors: Polymers with amines can be tailored to interact with specific biomolecules, making them useful in biosensing applications [ScienceDirect: Functional polymers for biosensor applications, ].

Organic Chemistry

The Boc group in MBEE is a common protecting group in organic synthesis. It allows chemists to selectively protect amine functionalities during multistep reactions. The Boc group can be readily cleaved under specific conditions to regenerate the free amine. This property makes MBEE a versatile intermediate for synthesizing complex organic molecules with amine groups [ScienceDirect: The Boc protecting group in organic synthesis, ].

Material Science

MBEE can be used to create functional surfaces with amine groups. By incorporating MBEE into coatings or films, researchers can introduce specific functionalities for applications such as:

- Cell adhesion: Amine-modified surfaces can influence cell attachment and growth [National Institutes of Health: Cell Adhesion and Migration, ].

- Biomolecule immobilization: Surfaces containing amines can be used to immobilize biomolecules for biosensing or biocatalysis applications [ScienceDirect: Enzyme immobilization on functionalized surfaces, ].

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 229.276 g/mol. This compound features a methacrylic acid moiety linked to a tert-butoxycarbonylaminoethyl group, making it an important derivative in organic synthesis and polymer chemistry. It is typically encountered as a colorless liquid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran, but it is less soluble in water .

- Polymerization: The methacrylic group allows for free radical polymerization, which can be utilized to synthesize various polymers.

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, releasing methacrylic acid and the corresponding amine.

- Nucleophilic Substitution: The tert-butoxycarbonyl group can be removed under specific conditions, allowing for further functionalization of the amino group .

The synthesis of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester can be achieved through several methods:

- Direct Esterification:

- Reacting methacrylic acid with 2-(tert-butoxycarbonylamino)ethanol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the ester.

- Transesterification:

- Using an existing methacrylate and exchanging its alcohol component with 2-(tert-butoxycarbonylamino)ethanol under acidic or basic conditions.

- Michael Addition:

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester has various applications:

- Polymer Production: It is primarily used as a monomer in the synthesis of polymers that find applications in coatings, adhesives, and biomedical devices.

- Drug Delivery Systems: Its ability to form hydrogels makes it suitable for drug delivery applications.

- Biodegradable Materials: The compound's structure allows for the development of biodegradable polymers that are environmentally friendly .

Several compounds share structural similarities with Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(tert-Butylamino)ethyl methacrylate | Lacks the tert-butoxycarbonyl group; simpler structure. | |

| N-(tert-Butylamino)ethyl methacrylate | Similar reactivity but without the carbamate functionality. | |

| tert-Butyl (2-(allyloxy)ethyl)carbamate | Contains an allyloxy group; different reactivity profile. | |

| tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate | More complex; includes additional ether functionality. |

The uniqueness of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester lies in its combination of methacrylate functionality with a protective carbamate group, which provides enhanced stability and reactivity options compared to its analogs .

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester, a valuable monomer in polymer chemistry, can be synthesized through several conventional esterification methods. Each approach offers distinct advantages and challenges that must be considered when selecting an appropriate synthetic route [2].

Direct Esterification

Direct esterification involves the reaction between methacrylic acid and 2-(tert-butoxycarbonylamino)ethanol in the presence of an acid catalyst. This method represents one of the most straightforward approaches to synthesizing the target compound.

The reaction typically proceeds as follows:

- Methacrylic acid and 2-(tert-butoxycarbonylamino)ethanol are combined in a suitable solvent (often toluene)

- An acid catalyst such as sulfuric acid or p-toluenesulfonic acid is added

- The mixture is heated under reflux conditions (80-110°C)

- A Dean-Stark apparatus is employed to remove water and drive the equilibrium toward product formation

While this method offers simplicity and utilizes inexpensive reagents, it presents challenges related to the acid-sensitive Boc protecting group. The acidic conditions required for esterification can potentially lead to premature deprotection of the Boc group, necessitating careful temperature and reaction time control [3].

Coupling Agent Method

The coupling agent approach represents a milder alternative that preserves the integrity of the Boc protecting group. This method employs coupling agents such as dicyclohexylcarbodiimide (DCC) in combination with catalysts like 4-dimethylaminopyridine (DMAP).

The reaction typically involves:

- Combining methacrylic acid and 2-(tert-butoxycarbonylamino)ethanol in dichloromethane or tetrahydrofuran

- Adding DCC and DMAP at room temperature

- Stirring for 12-24 hours to complete the reaction

This method offers significant advantages including mild reaction conditions, high yields (typically 70-85%), and minimal side reactions. The main drawbacks include the higher cost of coupling reagents and challenges in purification due to the formation of dicyclohexylurea (DCU) as a byproduct [4].

Acid Chloride Method

The acid chloride approach utilizes methacryloyl chloride as a highly reactive intermediate to facilitate esterification with 2-(tert-butoxycarbonylamino)ethanol.

The protocol typically involves:

- Dissolving 2-(tert-butoxycarbonylamino)ethanol in an anhydrous solvent (DCM or THF)

- Cooling the solution to 0°C

- Adding a base such as triethylamine or pyridine

- Dropwise addition of methacryloyl chloride

- Gradual warming to room temperature over 2-4 hours

This method offers rapid reaction times and high yields (75-85%). However, it requires careful handling of moisture-sensitive reagents and presents potential side reactions including hydrolysis of the acid chloride and possible polymerization of the methacrylate functionality [5] [6].

Transesterification

Transesterification represents an alternative approach utilizing methyl methacrylate as the starting material:

- Methyl methacrylate is combined with 2-(tert-butoxycarbonylamino)ethanol

- A base or catalyst (often alkoxides or metal catalysts) is added

- The reaction proceeds at moderate temperatures (60-80°C)

- The methanol byproduct is continuously removed to drive the equilibrium

This method offers mild conditions suitable for sensitive substrates but typically proceeds more slowly than other methods and requires specific catalysts to achieve acceptable yields [5].

Protection-Deprotection Strategies for Amino Group

The successful synthesis of methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester relies heavily on effective protection and deprotection strategies for the amino functionality. The tert-butoxycarbonyl (Boc) group serves as an ideal protecting group due to its stability under basic and nucleophilic conditions while being selectively removable under acidic conditions [7] [8].

Boc Protection of Aminoethanol

A common approach involves first protecting 2-aminoethanol with a Boc group before performing the esterification reaction:

- 2-Aminoethanol is dissolved in a suitable solvent (DCM or THF)

- A base such as triethylamine or DMAP is added

- Di-tert-butyl dicarbonate (Boc₂O) is added dropwise at 0°C

- The reaction is allowed to warm to room temperature and stirred for 4-24 hours

This method typically provides high yields (80-95%) of 2-(tert-butoxycarbonylamino)ethanol, which can then undergo esterification with methacrylic acid or its derivatives [7] [9].

Direct Boc Protection of Aminoethyl Methacrylate

- 2-Aminoethyl methacrylate is dissolved in a suitable solvent

- A base (typically triethylamine) is added

- Boc₂O is added at controlled temperature (0-5°C)

- The reaction is allowed to proceed under carefully controlled conditions

While this approach offers the advantage of a single-step synthesis, it presents challenges related to potential polymerization of the methacrylate functionality during the protection reaction. Polymerization inhibitors such as hydroquinone or MEHQ are typically added to mitigate this risk [10] [9].

Selective Protection Strategies

For more complex substrates containing multiple amino groups, selective protection strategies may be employed:

- Using t-BuOCO₂Ph in CH₂Cl₂ or DMF allows selective protection of primary amines in polyamines

- ZnBr₂ in CH₂Cl₂ can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact

- Montmorillonite K10 clay in ClCH₂CH₂Cl selectively cleaves aromatic N-Boc groups while preserving aliphatic N-Boc amines

These approaches provide valuable tools for the synthesis of more complex derivatives containing the target structure [7] [8].

Deprotection Methodologies

The Boc protecting group can be removed through several methods when required:

Acid-Catalyzed Deprotection

The most common approach involves treatment with acids:

- Trifluoroacetic acid (TFA) in dichloromethane (typically 1:1 to 1:3 ratio)

- HCl in dioxane or other suitable solvents

- Reaction times range from 10 minutes to 2 hours at room temperature

This method provides fast and quantitative deprotection but may lead to side reactions with sensitive functional groups [7] [11].

Thermal Deprotection

A more recent approach involves thermal deprotection:

- Heating at 150-230°C in methanol or trifluoroethanol

- Typically performed in flow reactors with residence times of 10-30 minutes

- Allows selective deprotection based on temperature control

This method offers the advantage of avoiding strong acids but requires specialized equipment such as flow reactors [12].

Large-Scale Industrial Synthesis Considerations

Scaling up the synthesis of methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester from laboratory to industrial scale presents numerous challenges that must be addressed to ensure safety, efficiency, and economic viability.

Raw Material Selection and Management

The selection of appropriate raw materials is critical for industrial-scale synthesis:

- Cost-effective sources of methacrylic acid, Boc₂O, and aminoethanol must be secured

- Supplier qualification and quality control protocols are essential to ensure consistent product quality

- Bulk purchasing agreements may be established to reduce costs and ensure reliable supply

- Storage conditions must be optimized to prevent degradation or premature polymerization [11] [3]

Reaction Engineering and Scale-up

The transition from laboratory to industrial scale requires careful engineering considerations:

- Gradual scale-up through pilot plant operations is recommended to identify potential issues

- Computational fluid dynamics (CFD) modeling can optimize mixing parameters

- Heat transfer limitations become significant at larger scales, particularly for exothermic steps

- Reaction time optimization may be necessary to maintain efficiency at industrial scale [3] [13]

Heat Management

Effective heat management is crucial, particularly for exothermic reactions:

- Boc protection reactions and certain esterification methods generate significant heat

- Jacketed reactors with efficient cooling systems are essential

- Controlled addition rates for reactive components help prevent temperature spikes

- Comprehensive temperature monitoring systems should be implemented throughout the process [3] [14]

Polymerization Inhibition Strategies

Preventing premature polymerization is critical when working with methacrylate compounds:

- Polymerization inhibitors such as methyl ether hydroquinone (MEHQ) or butylated hydroxytoluene (BHT) must be added at appropriate concentrations

- Storage under inert atmosphere (nitrogen or argon) helps prevent oxygen-initiated polymerization

- Protection from UV light, which can trigger polymerization

- Validated protocols for inhibitor addition and monitoring throughout the process [14]

Environmental and Regulatory Compliance

Modern industrial processes must address environmental concerns:

- Solvent recycling systems to minimize waste

- Continuous flow processes that reduce solvent usage and improve efficiency

- Catalytic methods that reduce the need for stoichiometric reagents

- Compliance with local and international regulations regarding chemical manufacturing [11] [3]

Purification Techniques and Quality Control

The production of high-purity methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester requires effective purification techniques and rigorous quality control measures.

Extraction Procedures

Liquid-liquid extraction represents a primary purification step:

- The crude reaction mixture is typically dissolved in an organic solvent (DCM, ethyl acetate)

- Sequential washing with appropriate aqueous solutions removes specific impurities:

- Dilute acid washes (0.5-1M HCl) remove basic impurities

- Saturated NaHCO₃ or Na₂CO₃ solutions neutralize acidic components

- Brine washing helps remove water-soluble impurities and facilitates phase separation

- The organic phase is dried over anhydrous drying agents (Na₂SO₄, MgSO₄)

While effective for removing many impurities, extraction may lead to emulsion formation and typically requires multiple washing steps [3] [13].

Chromatographic Purification

Column chromatography provides high-purity material for laboratory-scale synthesis:

- Silica gel chromatography using gradient elution (typically hexane/ethyl acetate systems)

- TLC monitoring to identify appropriate solvent systems and track purification progress

- Modern automated flash chromatography systems improve efficiency and reproducibility

This method is highly effective but limited to laboratory scale due to solvent consumption and practical limitations of column size [3] [15].

Distillation Techniques

For industrial-scale purification, distillation offers several advantages:

- Vacuum distillation at carefully controlled temperatures prevents thermal decomposition

- Fractional distillation separates the product from volatile impurities

- Wiped-film or short-path distillation minimizes thermal exposure

- Addition of polymerization inhibitors during distillation prevents product degradation

The heat sensitivity of the methacrylate functionality presents challenges, requiring careful temperature control and often the addition of polymerization inhibitors [3] [13].

Crystallization and Recrystallization

For solid derivatives or intermediates, crystallization provides an effective purification method:

- Selection of appropriate solvent systems based on solubility properties

- Controlled cooling rates to promote formation of pure crystals

- Seeding with pure material can initiate crystallization of supersaturated solutions

- Recrystallization from different solvents for further purification

This approach is less commonly applied to methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester itself, which is typically an oil or low-melting solid, but may be valuable for certain derivatives or intermediates [3].

Quality Control Methods

Rigorous quality control is essential to ensure product purity and consistency:

Spectroscopic Analysis

- NMR spectroscopy (¹H and ¹³C) confirms structure and provides quantitative purity assessment

- IR spectroscopy verifies the presence of key functional groups (carbamate, ester, vinyl)

- Mass spectrometry confirms molecular weight and can identify impurities

Chromatographic Analysis

- HPLC analysis with appropriate detection methods quantifies product purity and impurity profiles

- GC analysis detects volatile impurities and residual solvents

- Size exclusion chromatography identifies any polymeric impurities

Physical Property Testing

- Refractive index measurements

- Density determination

- Melting point analysis (for solid derivatives)

Chemical Purity Testing

- Elemental analysis confirms the correct C, H, N percentages

- Functional group assays (e.g., acid value, hydroxyl value)

- Polymerization behavior testing [16] [3] [13]

Comparative Analysis of Synthetic Pathways

A comprehensive comparison of the various synthetic approaches to methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester provides valuable insights for selecting the most appropriate method based on specific requirements and constraints.

Yield Comparison

The overall yields of different synthetic pathways vary significantly:

- Direct Boc protection of aminoethyl methacrylate offers the highest yields (80-90%) due to the single-step approach

- The acid chloride method with Boc-protected aminoethanol provides good yields (75-85%)

- Coupling agent methods typically yield 70-80% of the desired product

- Direct esterification yields 65-75% of the target compound

- Transesterification approaches generally provide the lowest yields (60-70%) [10] [9]

Process Efficiency

Process efficiency encompasses factors beyond simple yield:

- The direct Boc protection of aminoethyl methacrylate requires only a single synthetic step

- All other methods require two distinct steps: protection of the amino group followed by esterification

- The acid chloride method offers the shortest reaction times (2-4 hours) for the esterification step

- Direct esterification and transesterification typically require longer reaction times (12-24 hours) [10] [9] [6]

Economic Considerations

Cost factors significantly impact the selection of synthetic routes:

- Direct esterification utilizes inexpensive catalysts but requires longer reaction times and specialized equipment (Dean-Stark apparatus)

- The coupling agent method employs expensive reagents (DCC, DMAP) that contribute significantly to production costs

- The acid chloride method requires handling of moisture-sensitive and hazardous methacryloyl chloride

- Direct Boc protection of commercial aminoethyl methacrylate offers economic advantages through reduced steps and reagents [10] [9]

Scalability Assessment

Different synthetic approaches present varying challenges when scaled up:

- Direct esterification and transesterification methods employ relatively simple equipment and manageable conditions, facilitating scale-up

- The acid chloride method requires careful handling procedures at scale due to the reactivity of methacryloyl chloride

- Coupling agent methods present significant challenges for scale-up due to the formation of insoluble byproducts and purification difficulties

- Direct Boc protection of aminoethyl methacrylate offers excellent scalability due to its single-step nature and mild conditions [3] [10] [9]

Environmental Impact

Environmental considerations are increasingly important in chemical process selection:

- Direct Boc protection of aminoethyl methacrylate generates minimal waste through its single-step approach

- Coupling agent methods produce significant waste in the form of urea byproducts that are difficult to recycle

- The acid chloride method generates acidic waste streams requiring neutralization

- Direct esterification and transesterification methods have moderate environmental impacts related to solvent usage and catalyst disposal [3] [10]

Product Quality Considerations

The quality of the final product can vary based on the synthetic approach:

- The coupling agent method typically produces the highest purity material with minimal side reactions

- Direct Boc protection of aminoethyl methacrylate may introduce polymerization-related impurities

- The acid chloride method can introduce hydrolysis byproducts

- Direct esterification may lead to partial Boc deprotection under acidic conditions [3] [10]

Optimal Pathway Selection

Based on comprehensive analysis, the optimal synthetic pathway depends on specific priorities:

- For laboratory-scale synthesis prioritizing purity: The coupling agent method offers the best combination of yield and purity

- For industrial-scale production: Direct Boc protection of aminoethyl methacrylate provides the most efficient single-step approach

- For cost-sensitive applications: Direct esterification offers a reasonable compromise between cost and yield

- For specialized applications requiring the highest purity: A combination approach using the acid chloride method followed by multiple purification steps may be optimal [3] [10] [9]